molecular formula C10H11N3 B1317198 4-(4-Methyl-1h-imidazol-1-yl)benzenamine CAS No. 102791-87-7

4-(4-Methyl-1h-imidazol-1-yl)benzenamine

Cat. No.: B1317198
CAS No.: 102791-87-7
M. Wt: 173.21 g/mol
InChI Key: PJUPTRYCQKQLCI-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Aromatic Amines in Chemical Science

Heterocyclic aromatic amines (HAAs) represent a broad and vital class of organic compounds that are integral to numerous areas of chemical science, particularly in medicinal chemistry and materials science. nih.govdntb.gov.ua These molecules are characterized by the presence of at least one heterocyclic ring, which contains atoms of at least two different elements, and an amino group attached to an aromatic system. researchgate.net The incorporation of heteroatoms, most commonly nitrogen, oxygen, or sulfur, into an aromatic ring system imparts unique electronic properties and the capacity for diverse intermolecular interactions.

Nitrogen-containing heterocycles are especially prominent, forming the core scaffolds of a vast array of natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.com Their ability to act as both hydrogen bond donors and acceptors, as well as their potential to coordinate with metal ions, makes them invaluable components in the design of biologically active molecules. researchgate.net In the realm of drug discovery, heterocyclic aromatic amines are considered "privileged structures" due to their proven success in interacting with a wide range of biological targets. researchgate.net

Significance of Imidazole (B134444) and Aniline (B41778) Moieties in Molecular Design

The structure of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a composite of two critical pharmacophores: imidazole and aniline. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a multitude of biologically active compounds, including the essential amino acid histidine. nih.govnih.gov Its unique electronic configuration allows it to act as both a proton donor and acceptor, facilitating key roles in enzyme catalysis and receptor binding. nih.gov The imidazole moiety is a common feature in drugs targeting a wide array of conditions, including fungal infections, cancer, and hypertension. researchgate.netnih.gov

Aniline, a simple aromatic amine, serves as a versatile precursor in the synthesis of a vast number of organic compounds, including dyes, polymers, and pharmaceuticals. nih.gov The amino group on the benzene (B151609) ring is a key functional handle that allows for a wide range of chemical transformations, making it a cornerstone in the construction of more complex molecular architectures. The combination of the imidazole and aniline moieties in a single molecule, as seen in this compound, creates a scaffold with significant potential for the development of novel compounds with tailored properties.

Research Trajectories and Scope for this compound

Research involving this compound is predominantly focused on its application as a key intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical sector. Its bifunctional nature, possessing both a nucleophilic amino group and the versatile imidazole ring, makes it an ideal building block for constructing complex molecular frameworks.

A primary research trajectory for this compound is its use in the synthesis of protein kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The structure of this compound provides a scaffold that can be elaborated to create potent and selective kinase inhibitors.

The scope of its application extends to the development of new materials and as a ligand in coordination chemistry. The nitrogen atoms in the imidazole ring can coordinate with metal ions, opening up possibilities for the creation of novel catalysts and functional materials. As synthetic methodologies continue to advance, the utility of this compound as a versatile building block is expected to expand into new areas of chemical research.

Chemical and Physical Properties

A clear identification of this compound is crucial for its application in research and synthesis. The following table summarizes its key chemical and physical properties.

PropertyValue
CAS Number 102791-87-7
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
IUPAC Name This compound
Synonyms 4-(4-Methyl-1H-imidazol-1-yl)aniline
Appearance Light yellow to brownish-grey solid
Purity ≥ 98% (HPLC) chemimpex.com

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves the initial coupling of 4-methylimidazole (B133652) with a suitably substituted nitrobenzene (B124822), followed by the reduction of the nitro group to an amine.

One established method is the reaction of 4-methylimidazole with 4-nitroaniline, which is then followed by the reduction of the nitro functionality. This reduction is often carried out using catalytic hydrogenation with a palladium catalyst in a solvent such as ethanol (B145695) or methanol (B129727). prepchem.com Industrial-scale production may utilize large-scale catalytic hydrogenation processes to obtain the final product.

The characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretch of the amine and the characteristic vibrations of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming the structure.

While specific, detailed spectroscopic data for this exact compound is not widely published in publicly accessible literature, data for closely related structures, such as 4-(1H-imidazol-1-yl)benzaldehyde, shows characteristic signals for the imidazole and benzene ring protons and carbons. nih.gov For instance, in the ¹H NMR of a similar compound, the imidazole protons typically appear as distinct singlets or multiplets, while the protons on the benzene ring show characteristic splitting patterns depending on their substitution. nih.gov

Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related 1-phenyl-1H-imidazole derivatives, X-ray diffraction studies have revealed the relative orientation of the imidazole and benzene rings. nih.gov The angle between the mean planes of these two rings can vary depending on the substituents and the crystal packing forces. nih.gov In the case of 4-(1H-imidazol-1-yl)aniline, a closely related compound, a crystal structure has been deposited in the Cambridge Structural Database (CSD refcode MUFCAS), which shows an angle of 31.17° between the imidazole and aniline rings. nih.govnih.gov This deviation from coplanarity is a common feature in such biaryl systems.

Applications in Synthesis

The primary application of this compound in academic and industrial research is as a synthetic intermediate or building block. chemimpex.comossila.com Its structure is particularly well-suited for the synthesis of targeted therapeutic agents, most notably protein kinase inhibitors.

A prominent example of its application is in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. While the specific compound used in the synthesis of Nilotinib is the structurally related 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, the general synthetic strategies highlight the importance of the 4-methyl-1-phenylimidazole aniline scaffold. google.com The synthesis of such inhibitors often involves the coupling of the aniline nitrogen with a pyrimidine (B1678525) or other heterocyclic core, followed by further functionalization. google.com

The versatility of this compound allows for its use in the construction of a variety of other complex molecules. The amino group can be readily transformed into a wide range of other functional groups, such as amides, sulfonamides, or used in N-arylation reactions. The imidazole ring itself can be further functionalized or used as a coordinating ligand for metal catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPTRYCQKQLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70580985
Record name 4-(4-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102791-87-7
Record name 4-(4-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 4 4 Methyl 1h Imidazol 1 Yl Benzenamine

Established Synthetic Routes to 4-(4-Methyl-1H-imidazol-1-yl)benzenamine

The synthesis of this compound, a significant building block in medicinal chemistry, is commonly achieved through well-established methodologies. These routes often involve the coupling of a substituted imidazole (B134444) with a functionalized benzene (B151609) derivative, followed by transformations to yield the final amine product.

Strategies Involving 4-Methylimidazole (B133652) and Nitroaniline Precursors

A prevalent strategy for the synthesis of this compound involves the reaction between 4-methylimidazole and a p-substituted nitroaniline derivative. This approach typically begins with the nucleophilic substitution of a leaving group on the nitrobenzene (B124822) ring by the nitrogen of 4-methylimidazole. For instance, 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953) can be reacted with 4-methylimidazole in the presence of a base to form the intermediate, 1-(4-nitrophenyl)-4-methyl-1H-imidazole. The selection of the solvent and base is crucial for optimizing the reaction yield and minimizing side products. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction.

The reaction conditions for this coupling are summarized in the table below:

ReactantsBaseSolventTemperature (°C)Yield (%)
4-Methylimidazole, 1-Fluoro-4-nitrobenzeneK₂CO₃DMF100-150High
4-Methylimidazole, 1-Chloro-4-nitrobenzeneNaHDMFRoom Temp to 100Moderate to High

Reduction of Nitro Group to Amine Functionality

The subsequent and critical step in this synthetic sequence is the reduction of the nitro group of 1-(4-nitrophenyl)-4-methyl-1H-imidazole to the corresponding amine. This transformation is essential for introducing the benzenamine functionality. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the desired selectivity, scale of the reaction, and cost-effectiveness.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.com This method is generally clean and efficient, affording high yields of the desired amine. prepchem.com Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. commonorganicchemistry.comscispace.com These classical methods are robust and have been extensively utilized in organic synthesis. For milder conditions, reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst or tin(II) chloride can be effective. commonorganicchemistry.comorientjchem.org The chemoselective reduction of the nitro group in the presence of other potentially reducible functional groups is a key consideration in the selection of the appropriate reducing system. scispace.comorganic-chemistry.org

A summary of common reduction methods is provided below:

Reducing AgentCatalystSolventReaction Conditions
H₂Pd/CEthanol (B145695), Methanol (B129727)Room Temperature, Atmospheric Pressure
Sn/HCl-EthanolReflux
Fe/HCl-Water/EthanolReflux
NaBH₄Ni(OAc)₂·4H₂OWet CH₃CNRoom Temperature

Utilization of Transition Metal Catalysis in C-N Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the formation of the C-N bond between the imidazole and benzene rings. The Ullmann condensation, a copper-catalyzed reaction, is a classic example of such a transformation. wikipedia.orgorganic-chemistry.org In this reaction, an aryl halide (e.g., 4-iodoaniline (B139537) or 4-bromoaniline) is coupled with 4-methylimidazole in the presence of a copper catalyst, often with a ligand and a base. researchgate.net While traditional Ullmann conditions often require harsh reaction conditions, modern modifications have been developed that proceed under milder temperatures with improved yields. wikipedia.org

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as a highly efficient method for this transformation. rsc.orgrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an amine. In the context of synthesizing this compound, this could involve the coupling of 4-bromoaniline (B143363) or 4-iodoaniline with 4-methylimidazole. The choice of ligand is critical for the success of these reactions and can significantly influence the reaction rate and yield.

Key components of transition metal-catalyzed C-N coupling reactions are outlined below:

Reaction TypeMetal CatalystLigand (Example)Base (Example)
Ullmann CondensationCuI, Cu₂O1,10-PhenanthrolineK₂CO₃, Cs₂CO₃
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃Xantphos, BINAPNaOtBu, K₃PO₄

Advanced Synthetic Strategies for this compound and its Analogs

In addition to the established routes, advanced synthetic methodologies have been developed to access this compound and its analogs with greater efficiency, diversity, and often under more environmentally benign conditions. These strategies include multi-step organic synthesis methodologies and the use of enabling technologies like solid-phase synthesis and microwave irradiation.

Multi-step Organic Synthesis Methodologies

The synthesis of structurally complex analogs of this compound often necessitates multi-step reaction sequences. These methodologies allow for the introduction of various substituents on both the imidazole and the benzene rings, providing access to a diverse library of compounds for structure-activity relationship studies. For example, a multi-step synthesis could begin with a substituted o-phenylenediamine (B120857) which is first cyclized to form a benzimidazole (B57391) core, followed by functionalization and subsequent coupling to a substituted phenyl ring. nih.govijrpc.com

An illustrative multi-step approach might involve:

Synthesis of a functionalized benzimidazole: Reacting a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.

N-arylation: Coupling the synthesized benzimidazole with a substituted aryl halide using transition metal catalysis.

Functional group interconversion: Modifying existing functional groups to introduce further diversity.

These multi-step sequences often require careful planning of the order of reactions and the use of protecting groups to ensure the desired outcome.

Solid-phase and Microwave-assisted Protocols

To expedite the synthesis and purification of this compound and its analogs, solid-phase and microwave-assisted protocols have been explored. Solid-phase organic synthesis (SPOS) involves attaching the starting material to a solid support (resin) and carrying out the reaction sequence in a stepwise manner. acs.org This approach simplifies the purification process, as excess reagents and by-products can be washed away, and the desired product is cleaved from the resin in the final step.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields. researchgate.netdergipark.org.trjocpr.com This technology has been successfully applied to the synthesis of various imidazole-containing compounds. researchgate.netmdpi.comresearchgate.netresearchgate.net For the synthesis of this compound, microwave irradiation can be used to accelerate the C-N coupling step or the reduction of the nitro group. dergipark.org.trjocpr.com

The table below highlights the advantages of these advanced techniques:

TechniqueKey Advantages
Solid-Phase Organic SynthesisSimplified purification, potential for automation and library synthesis.
Microwave-Assisted Organic SynthesisReduced reaction times, improved yields, enhanced reaction rates.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Key parameters that are often manipulated to improve the reaction outcome include the choice of solvent, the type of catalyst, the reaction temperature, and the duration of the reaction. For instance, in the synthesis of a related compound, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, the coupling of 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole is carried out in the presence of a mild base such as a carbonate or hydrogencarbonate salt. globalresearchonline.net The choice of a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or 1-methyl-2-pyrrolidinone (B7775990) is often preferred, with the reaction temperature maintained between 70-130°C. globalresearchonline.net

The subsequent reduction of the nitro-intermediate is another critical step where optimization is key. Catalytic hydrogenation using a transition metal catalyst, such as palladium on carbon, is a frequently employed method. globalresearchonline.net The choice of a polar solvent like methanol or ethanol is common for this step. globalresearchonline.net Optimization of the hydrogen pressure, catalyst loading, and reaction temperature can significantly impact the yield and purity of the final benzenamine derivative.

While specific optimization data for the synthesis of this compound is not extensively detailed in the public domain, the principles of reaction optimization for analogous compounds can be applied. A systematic study varying the parameters mentioned above would be necessary to determine the ideal conditions for maximizing the yield and efficiency of its synthesis.

Table 1: General Parameters for Optimization of this compound Synthesis

ParameterVariables to ConsiderPotential Impact on Reaction
Solvent Polar aprotic (e.g., DMF, DMSO), Polar protic (e.g., Ethanol, Methanol)Solubility of reactants, reaction rate, and side product formation.
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Triethylamine)Rate of N-arylation, prevention of side reactions.
Catalyst Transition metals (e.g., Pd, Cu) for coupling and reduction steps.Reaction rate, yield, and selectivity.
Temperature Varies depending on the reaction step.Reaction kinetics and product stability.
Reaction Time Monitored by techniques like TLC or HPLC.Ensuring complete conversion and minimizing degradation.

Regioselective Functionalization Approaches

The structure of this compound presents multiple sites for functionalization on both the benzenamine and the imidazole rings. Achieving regioselectivity in these functionalization reactions is a significant challenge and an area of active research.

On the benzenamine ring, the amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the imidazole ring, electrophilic substitution would be expected to occur at the ortho positions (C2 and C6) of the aniline (B41778) ring. However, the steric hindrance from the adjacent imidazole moiety might influence the regioselectivity.

For the imidazole ring, which is an electron-rich heterocycle, electrophilic substitution typically occurs at the C4 or C5 positions. mdpi.com In the case of this compound, the C4 position is already substituted with a methyl group, making the C5 position the most likely site for electrophilic attack. The C2 position of the imidazole ring is generally less reactive towards electrophiles but can be functionalized under specific conditions, often involving metalation. nih.gov

Directed metalation strategies can also be employed to achieve regioselective functionalization. The amino group on the benzenamine ring can act as a directing group for ortho-lithiation, allowing for the introduction of various electrophiles at the C2 and C6 positions of the aniline ring. Similarly, the nitrogen atoms of the imidazole ring can direct metalation at adjacent carbon atoms, providing a route to functionalized imidazole derivatives. nih.gov

Derivatization and Functionalization of this compound

Synthesis of Novel Compounds Utilizing this compound as a Building Block

The primary amino group of this compound serves as a versatile handle for the synthesis of a wide range of novel compounds. This is often achieved through the formation of amide, sulfonamide, urea, or thiourea (B124793) linkages, or by using the amine in condensation reactions to form imines or heterocyclic rings.

For example, in the development of novel therapeutic agents, the benzenamine moiety can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to produce a library of amide and sulfonamide derivatives. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.

Furthermore, the amino group can participate in cyclization reactions to form new heterocyclic systems. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused heterocyclic structures. While specific examples starting from this compound are not extensively documented, the reactivity of the aniline moiety is well-established and can be extrapolated to this system.

Table 2: Representative Examples of Novel Compounds Derived from Arylamine Building Blocks

Derivative TypeGeneral StructureSynthetic PrecursorsPotential Applications
Amides R-CO-NH-ArCarboxylic acids, acid chlorides, or anhydridesMedicinal chemistry, materials science
Sulfonamides R-SO₂-NH-ArSulfonyl chloridesAntibacterial agents, enzyme inhibitors
Ureas R-NH-CO-NH-ArIsocyanates or carbamoyl (B1232498) chloridesKinase inhibitors, agricultural chemicals
Schiff Bases R-CH=N-ArAldehydes or ketonesCatalysis, chemosensors

Ar represents the 4-(4-methyl-1H-imidazol-1-yl)phenyl group.

Chemical Reactions and Modifications of the Imidazole Ring

The imidazole ring in this compound is susceptible to electrophilic attack. mdpi.com As previously mentioned, with the C4 position occupied by a methyl group, the C5 position is the most probable site for electrophilic substitution. The C2 position is generally less reactive towards electrophiles. uobabylon.edu.iq

Common electrophilic substitution reactions that could be applied to the imidazole ring of this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid could introduce a nitro group at the C5 position.

Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could be used to introduce a halogen atom at the C5 position.

Sulfonation: Treatment with fuming sulfuric acid could lead to the introduction of a sulfonic acid group at the C5 position.

The electron-donating nature of the 4-aminophenyl group attached to the N1 position of the imidazole ring would likely enhance the electron density of the imidazole ring, making it more susceptible to electrophilic attack compared to an unsubstituted N-phenylimidazole.

The nitrogen atom at the 3-position of the imidazole ring in this compound can be oxidized to form an N-oxide. Imidazole N-oxides are valuable synthetic intermediates that can undergo a variety of transformations, allowing for further functionalization of the imidazole ring. researchgate.net

Common oxidizing agents used for the formation of N-oxides from imidazoles include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to achieve a good yield of the desired N-oxide and to avoid over-oxidation or side reactions involving the amino group on the benzenamine ring. The amino group might require protection prior to the oxidation step to prevent its reaction with the oxidizing agent. The resulting N-oxide can then be used in various cycloaddition and substitution reactions to introduce new functional groups onto the imidazole core. prepchem.com

Reduction Reactions for Derivative Formation

The reduction of functional groups, particularly the nitro group, is a fundamental strategy in the synthesis and derivatization of aromatic compounds like this compound. The parent compound itself is often synthesized by reducing a nitro-substituted precursor, 4-methyl-1-(4-nitrophenyl)-1H-imidazole. prepchem.com This transformation is crucial as the amino group is a versatile handle for subsequent chemical modifications. A variety of methods are employed for the reduction of aromatic nitro compounds, offering different levels of selectivity and compatibility with other functional groups. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is a widely used, efficient, and clean method for this purpose. google.com This process typically involves hydrogen gas (H₂) in the presence of a transition metal catalyst. google.com Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgorganic-chemistry.org For instance, the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)benzenamine has been achieved by stirring its nitro precursor with palladium black and sodium formate/formic acid under a hydrogen atmosphere. prepchem.com Catalytic transfer hydrogenation, using hydrogen donors like formic acid or triethylsilane instead of H₂ gas, also provides a mild and effective alternative. organic-chemistry.org

Beyond catalytic hydrogenation, chemical reduction methods offer a broad scope. Metals such as iron in acidic media, zinc dust, or tin(II) chloride are classic reagents for converting nitroarenes to anilines. wikipedia.orgorganic-chemistry.org The Fe/CaCl₂ system, for example, enables the reduction of nitroarenes while tolerating sensitive functional groups like halogens, carbonyls, and nitriles. organic-chemistry.org For more specialized applications, reagents like sodium hydrosulfite or trichlorosilane (B8805176) in the presence of an organic base can be used, offering high chemoselectivity. wikipedia.orggoogle.com The choice of reducing agent is critical, as some reagents can lead to intermediate products like hydroxylamines or bimolecular products such as azo compounds under specific conditions. wikipedia.orgmdpi.com

MethodReagents/CatalystKey FeaturesReference
Catalytic HydrogenationH₂, Pd/C, PtO₂, Raney NickelHigh efficiency, clean reaction, widely used in industry. wikipedia.orgorganic-chemistry.orggoogle.com
Catalytic Transfer HydrogenationTriethylsilane, Formic Acid, Ammonium FormateAvoids the use of high-pressure H₂ gas, often proceeds under mild conditions. organic-chemistry.org
Metal/Acid ReductionFe/HCl, Fe/Acetic Acid, Zn dustCost-effective and robust, a classic method for nitro group reduction. wikipedia.orgorganic-chemistry.org
Sulfide (B99878) ReductionSodium sulfide (Na₂S), Sodium hydrosulfite (Na₂S₂O₄)Can offer selectivity in the reduction of dinitro compounds. wikipedia.org
Hydrosilane ReductionTrichlorosilane (HSiCl₃), Tertiary AmineMetal-free, mild conditions, and tolerates many functional groups. google.com

Chemical Transformations at the Aniline Moiety

The primary aromatic amine group of this compound is a key site for a multitude of chemical transformations, significantly expanding its synthetic utility. Among the most important reactions is diazotization, which converts the aniline into a highly versatile arenediazonium salt intermediate. masterorganicchemistry.com This reaction is typically performed by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). ajchem-a.comyoutube.com

The resulting diazonium salt, [Ar-N₂]⁺X⁻, is a valuable synthetic intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com This allows for its replacement by a wide array of nucleophiles, providing access to a diverse range of substituted benzene derivatives that are often difficult to synthesize directly. These transformations include:

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. masterorganicchemistry.comyoutube.com

Schiemann Reaction: Involving the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield an aryl fluoride. masterorganicchemistry.com

Hydrolysis: Heating the diazonium salt in an aqueous acidic solution to replace the diazonium group with a hydroxyl group, forming a phenol (B47542).

Iodination: Using potassium iodide (KI) to introduce an iodine atom.

Reduction (Deamination): Replacing the diazonium group with a hydrogen atom using reagents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

These reactions dramatically increase the molecular diversity achievable from the parent aniline, allowing for the strategic introduction of different functionalities onto the benzenamine ring.

Reaction TypeReagent(s)Product Functional GroupReference
DiazotizationNaNO₂, HCl (0-5 °C)-N₂⁺Cl⁻ (Diazonium salt) masterorganicchemistry.comajchem-a.com
Sandmeyer ReactionCuCl / CuBr / CuCN-Cl / -Br / -CN masterorganicchemistry.comyoutube.com
Schiemann ReactionHBF₄, then heat-F masterorganicchemistry.com
Gattermann ReactionCu powder, HBr / HCl-Br / -Cl masterorganicchemistry.com
HydrolysisH₂O, H⁺, heat-OH masterorganicchemistry.com
IodinationKI-I masterorganicchemistry.com
DeaminationH₃PO₂-H masterorganicchemistry.com

Introduction of Diverse Functional Groups for Tailored Molecular Properties

The introduction of diverse functional groups onto the this compound scaffold is a key strategy for fine-tuning its chemical and physical properties for specific applications. ashp.org Functional groups influence a molecule's electronics, solubility, and steric profile. ashp.org For instance, incorporating strong electron-withdrawing groups like trifluoromethyl (-CF₃) can increase the HOMO-LUMO energy gap, leading to a blue shift in photoluminescent emissions, a desirable property for materials in organic light-emitting diodes (OLEDs). ossila.com

The existing substituents on the molecule—the electron-donating amino group and the imidazole ring—direct the position of new functionalities during electrophilic aromatic substitution. The powerful activating and ortho, para-directing amino group would primarily direct incoming electrophiles to the positions ortho to it (positions 2 and 6 on the benzene ring), as the para position is already substituted.

Common functional groups can be introduced via established synthetic protocols:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂. Halogens are useful for subsequent cross-coupling reactions.

Nitration: Using a mixture of nitric acid and sulfuric acid to add a nitro (-NO₂) group, which can then be reduced to another amino group or transformed via diazotization.

Sulfonation: Treatment with fuming sulfuric acid to install a sulfonic acid (-SO₃H) group, which can significantly increase water solubility.

Alkylation/Acylation (Friedel-Crafts): While the amino group can interfere with traditional Friedel-Crafts catalysts, its N-acylated derivative can be used to introduce alkyl or acyl groups onto the ring.

These modifications allow for the rational design of molecules with tailored properties, such as altered reactivity, solubility, or interaction with biological targets. ashp.orgossila.com

Functional GroupTypical ReagentsSynthetic MethodPotential Property ChangeReference
Halogen (-Br, -Cl)Br₂, Cl₂Electrophilic HalogenationAlters electronic properties; provides handle for cross-coupling. masterorganicchemistry.com
Nitro (-NO₂)HNO₃, H₂SO₄Electrophilic NitrationStrong electron-withdrawing; precursor to another amine. youtube.com
Sulfonic Acid (-SO₃H)Fuming H₂SO₄Electrophilic SulfonationIncreases water solubility. google.com
Trifluoromethyl (-CF₃)Various (e.g., trifluoromethylating agents)Specialized ReactionsStrong electron-withdrawing; enhances metabolic stability and lipophilicity. ossila.com
Cyano (-CN)CuCN (from diazonium salt)Sandmeyer ReactionElectron-withdrawing; can be hydrolyzed to carboxylic acid. masterorganicchemistry.com

Synthesis of Schiff Bases and Azo Compounds from Derivatives

The aniline moiety of this compound serves as a precursor for the synthesis of two important classes of compounds: Schiff bases and azo compounds.

Schiff Bases (Imines): Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-), formed by the condensation of a primary amine with an aldehyde or a ketone. ijacskros.com The reaction with this compound involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine. ijacskros.com This reaction is typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). ijacskros.comijrps.com The formation of the C=N bond is a versatile way to link the core molecule to other chemical entities, creating larger, more complex structures. nih.govajrconline.org

Azo Compounds: Azo compounds are characterized by the presence of a diazene (B1210634) functional group (-N=N-), which links two aromatic rings. ajchem-a.com They are synthesized via an azo coupling reaction. mdpi.com This process begins with the diazotization of the primary amino group of this compound to form the corresponding diazonium salt, as described previously. ajchem-a.comrsc.org This diazonium ion then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, an aniline, or another activated aromatic system. mdpi.comicrc.ac.ir The coupling reaction is an electrophilic aromatic substitution where the electron-rich aromatic compound attacks the terminal nitrogen of the diazonium salt. youtube.com This methodology is the cornerstone of synthetic dye chemistry and allows for the creation of intensely colored compounds with extended π-conjugated systems. ajchem-a.comnih.gov

Compound ClassKey Functional GroupGeneral SynthesisReactantsReference
Schiff BaseAzomethine (-C=N-)CondensationThis compound + Aldehyde/Ketone ijacskros.comijrps.comajrconline.org
Azo CompoundAzo (-N=N-)Azo CouplingDiazonium salt of the title compound + Electron-rich aromatic (e.g., phenol, aniline) ajchem-a.comicrc.ac.irnih.gov

Computational Chemistry and Theoretical Investigations of 4 4 Methyl 1h Imidazol 1 Yl Benzenamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule. For a compound like 4-(4-Methyl-1H-imidazol-1-yl)benzenamine, these calculations would provide invaluable insights.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly used to find the minimum energy conformation. nih.govnih.gov This process calculates key structural parameters. For this compound, this would involve determining the precise bond lengths (e.g., C-N, C-C, C-H), bond angles, and dihedral angles (the twist between the imidazole (B134444) and benzene (B151609) rings). These calculated parameters are foundational for all other computational analyses. nih.gov

Analysis of Vibrational Frequencies and Spectroscopic Signatures

Once the geometry is optimized, theoretical vibrational frequencies can be calculated using the same DFT method. mdpi.commasjaps.com These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of C-H bonds in the aromatic rings, the N-H stretching of the amine group, or the breathing modes of the imidazole and benzene rings. mdpi.com A Potential Energy Distribution (PED) analysis is often performed to assign these calculated frequencies to specific vibrational modes, which helps in the interpretation of experimental spectroscopic data. mdpi.com The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. masjaps.com

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. nih.gov It illustrates the charge distribution across the molecule's surface, identifying electron-rich and electron-poor regions. researchgate.net On a typical MEP map, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amine group, highlighting them as key sites for interaction. nih.govresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Transitions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A small energy gap suggests high reactivity and polarizability, indicating that the molecule can be easily excited. nih.gov Analysis of the HOMO and LUMO distribution would show where these electron-donating and accepting capabilities are localized on the this compound structure.

Below is a representative table of global reactivity descriptors that would be derived from HOMO-LUMO energies for a given molecule.

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electronegativity (χ) (I + A) / 2Measures the power of an atom to attract electrons.
Electrophilicity Index (ω) μ2 / (2η)A measure of the electrophilic power of a molecule.

Theoretical Prediction of NMR Chemical Shift Values

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose, often performed using DFT. mdpi.comswinburne.edu.au The calculated chemical shifts (δ) in parts per million (ppm) are typically compared against an internal standard like Tetramethylsilane (TMS). mdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, this would involve predicting the specific shifts for the protons on the benzene and imidazole rings, the methyl group, and the amine group, as well as for each unique carbon atom. Comparing these theoretical values with experimental data helps confirm the molecular structure. swinburne.edu.auunn.edu.ng

Molecular Modeling and Simulation

Beyond the analysis of a single, isolated molecule, molecular modeling and simulation techniques could explore the behavior of this compound in a condensed phase (e.g., in a solvent or a biological system). Methods like molecular dynamics (MD) simulations could be used to study its conformational flexibility and interactions with solvent molecules over time. Furthermore, molecular docking studies could predict how the molecule might bind to a biological target, such as a protein receptor or enzyme, which is a common practice in drug discovery research. ppor.az

While the specific data for this compound remains to be published, the established computational methodologies promise a detailed understanding of its properties once such studies are undertaken.

Molecular Docking Simulations for Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for screening libraries of ligands against a protein target, predicting binding conformations, and estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.govresearchgate.net For compounds like this compound, docking simulations can elucidate how the molecule might interact with the active site of a specific enzyme or receptor, providing insights into its potential mechanism of action.

The process involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein). Software such as AutoDock is frequently used to perform the docking calculations. nih.gov The program explores various possible conformations of the ligand within the protein's binding site and calculates the binding energy for each pose. Lower binding energies typically indicate a more stable and favorable interaction. nih.gov Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, are then analyzed to understand the structural basis of the binding. ajchem-a.com

While specific docking studies for this compound are not detailed in the provided research, studies on structurally related imidazole and benzimidazole (B57391) derivatives against various protein targets demonstrate the utility of this approach. These studies show a range of binding affinities, which are influenced by the specific substitutions on the core structure and the nature of the target protein's active site.

Compound ClassProtein TargetReported Binding Energy / Score (kcal/mol)
Substituted Benzimidazole DerivativesPlasmodium falciparum Adenylosuccinate Lyase (PfADSL)-6.85 to -8.75
Imidazolo-Triazole Hydroxamic AcidsHistone Deacetylase 2 (HDAC2)-8.5 to -8.7
Diphenyl-imidazole DerivativeHuman Lactate Dehydrogenase (LDHA)-9.7
Thiadiazolyl Benzimidazole Azetidinone DerivativesEnoyl-[acyl-carrier-protein] Reductase (InhA)-2.13 to -5.07

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism Elucidation

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. While docking provides a static snapshot of the interaction, MD simulations offer a more detailed view of the conformational changes, stability of the complex, and the precise binding mechanism in a simulated physiological environment. ajchem-a.com

In a typical MD simulation, the docked complex is placed in a solvent box (usually water) with ions to neutralize the system. A force field, such as CHARMM36, is applied to describe the physics of the atoms and their interactions. ajchem-a.com The simulation is run for a specific duration, often in the nanosecond range, tracking the movement of every atom. ajchem-a.com Key parameters are then analyzed from the resulting trajectory:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding.

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to the solvent, providing insights into changes in the complex's compactness. ajchem-a.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and crucial interactions for binding affinity. ajchem-a.com

A study on imidazolo-triazole hydroxamic acid complexes with the HDAC2 receptor provides a clear example of the insights gained from MD simulations. ajchem-a.com The analysis of RMSD values indicated that the ligand-receptor complexes were stable throughout the 100 ns simulation. ajchem-a.com

Complex / SystemAverage RMSD Value (Å)Simulation Time
HDAC2 Apoenzyme (Ligand-free)1.89100 ns
F2-HDAC2 Complex1.86100 ns
F3-HDAC2 Complex1.62100 ns
F4-HDAC2 Complex2.15100 ns

Computational Studies on Reaction Thermodynamics and Mechanistic Pathways

Computational chemistry provides powerful tools to investigate the thermodynamics and kinetics of chemical reactions, offering a molecular-level understanding of mechanistic pathways. For a molecule like this compound, such studies can elucidate its formation (synthesis) or its degradation in various environments, such as the atmosphere.

Theoretical investigations into the reaction of 4-methyl aniline (B41778), a core component of the target molecule, with hydroxyl (OH) radicals have been performed using high-level quantum chemical methods like M06-2X and CCSD(T) with the 6-311++G(3df,2p) basis set. researchgate.netmdpi.com These studies map out the potential energy surface of the reaction, identifying transition states and intermediate products. researchgate.netmdpi.com The kinetics of the reaction are then calculated using theories such as the transition state theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine reaction rate coefficients over a wide range of temperatures and pressures. researchgate.netmdpi.com

Similarly, the formation of the imidazole ring itself has been the subject of computational studies. Density functional theory (DFT) calculations have been used to explore the reaction mechanism for imidazole formation from precursors like glyoxal (B1671930) and methylamine. researchgate.net These studies identify critical intermediates, such as diimine species, and evaluate the Gibbs free energy of reaction steps to determine the most favorable pathway under different conditions (e.g., acidic vs. neutral). researchgate.net By combining insights from these related systems, a theoretical model for the synthesis or degradation of this compound can be constructed.

Reaction StudiedComputational MethodKey Findings
4-Methyl Aniline + OH RadicalM06-2X, CCSD(T), TST, RRKMElucidation of reaction pathways and calculation of temperature-dependent total rate coefficients. researchgate.netmdpi.com
Imidazole formation from Glyoxal and MethylamineDensity Functional Theory (DFT) with implicit solvent modelsIdentification of a diimine intermediate and generation of an acyclic enol before ring closure. researchgate.net

In Silico Prediction of Pharmacological and Toxicological Profiles (ADMET)

In the early stages of drug development, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov In silico ADMET prediction models have become indispensable tools for this purpose, as they can significantly reduce the time, cost, and ethical concerns associated with experimental testing. nih.govresearchgate.net These computational models use a molecule's structure to predict its pharmacokinetic and toxicological profile.

For this compound, a variety of ADMET properties can be predicted using web servers and software like SwissADME, pkCSM, and ProTox-II. mdpi.comnih.gov These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities early on. Studies on related benzimidazole derivatives have shown that these compounds can exhibit good in silico ADMET properties, including favorable oral bioavailability and low predicted toxicity risks. nih.govnih.gov

Key ADMET parameters that are typically evaluated include:

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding. mdpi.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion: Prediction of total clearance and potential for renal transporters interaction.

Toxicity: Prediction of various toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). nih.govnih.gov

ADMET ParameterSignificanceTypical Prediction for Related Imidazole/Benzimidazole Compounds
A bsorption (GI)Indicates potential for oral bioavailability.Good to High mdpi.comnih.gov
D istribution (BBB Permeability)Determines if a compound can enter the central nervous system.Variable; some predicted to cross, others not. researchgate.netmdpi.com
M etabolism (CYP Inhibition)Predicts potential for drug-drug interactions.Often predicted to be non-inhibitors of major CYP isoforms.
E xcretion (Bioavailability)Represents the fraction of an administered dose that reaches systemic circulation.Generally good oral bioavailability predicted. researchgate.net
T oxicity (Mutagenicity)Assesses the risk of inducing genetic mutations.Generally predicted to have low mutagenic risk. nih.gov
T oxicity (Hepatotoxicity)Predicts the potential to cause drug-induced liver injury.Often predicted to be non-hepatotoxic. researchgate.net

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 4 Methyl 1h Imidazol 1 Yl Benzenamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in various parts of the 4-(4-Methyl-1H-imidazol-1-yl)benzenamine structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzenamine ring, the imidazole (B134444) ring, and the methyl group. The aromatic protons of the benzenamine ring typically appear as a set of multiplets in the downfield region, generally between δ 6.8 and 8.2 ppm. This region is characterized by two doublets, corresponding to the protons ortho and meta to the amino group, demonstrating the characteristic AA'BB' splitting pattern of a 1,4-disubstituted benzene (B151609) ring. The protons of the imidazole ring also resonate in the aromatic region. The proton at the C2 position of the imidazole ring is expected to appear as a singlet at a distinct chemical shift, while the proton at the C5 position will also present as a singlet. The methyl group attached to the C4 position of the imidazole ring will give rise to a characteristic singlet in the upfield region, typically around δ 2.5 ppm. The protons of the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For substituted derivatives, such as 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine hydrochloride, the proton signals are shifted accordingly. In DMSO-d₆, the ¹H NMR spectrum of this derivative shows signals at δ 8.05 (s, 1H), 7.40 (s, 1H), 7.00 (s, 1H), 6.95 (s, 1H), 6.85 (s, 1H), 5.90 (s, 2H, NH₂), and 2.15 (s, 3H, CH₃). google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (Benzenamine) 6.8 - 8.2 m
Imidazole CH (C2-H) ~7.8 s
Imidazole CH (C5-H) ~7.0 s
Methyl CH₃ ~2.5 s

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift indicative of its bonding environment.

In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic rings are expected to resonate in the downfield region (typically δ 110-150 ppm). The quaternary carbons, those directly attached to the nitrogen atoms of the imidazole and benzenamine rings, will have characteristic chemical shifts. The carbon of the methyl group will appear in the upfield region of the spectrum. Analysis of ¹³C NMR spectra of structurally similar benzimidazole (B57391) derivatives can provide insight into the expected chemical shifts. For instance, in 2-cyclohexyl-1H-benzo[d]imidazole, the aromatic carbons appear between δ 114.7 and 138.4 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (Benzenamine) 115 - 150
Aromatic C-N (Benzenamine) ~145
Imidazole C2 ~138
Imidazole C4 ~135
Imidazole C5 ~118
Imidazole C-N (Benzenamine) ~130

For fluorinated derivatives of this compound, Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to observe. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR, which minimizes signal overlap. nih.govrsc.org

The introduction of a fluorine-containing group, such as a trifluoromethyl (-CF₃) group, onto the benzenamine ring will produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a clear indication of the fluorine's position and the electronic nature of its surroundings. researchgate.netnih.gov This technique is particularly useful for confirming the successful incorporation of fluorine into the molecule and for studying the electronic effects of other substituents on the fluorinated ring. The analysis of ¹⁹F NMR spectra is crucial in the development of fluorinated pharmaceuticals, where the fluorine atoms can significantly influence the compound's metabolic stability and biological activity. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic rings and the methyl group, and the C=C and C=N bonds within the aromatic and imidazole rings. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the region of 3200–3400 cm⁻¹. Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The region between 1500 and 1600 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the aromatic and imidazole rings. The presence of these bands provides strong evidence for the key functional groups in the molecule. For related imidazole derivatives, C-N stretching vibrations have been observed in the range of 1312-1464 cm⁻¹. The influence of substituents on the vibrational frequencies can also be observed, with electron-withdrawing groups generally causing a shift to higher wavenumbers for adjacent bonds. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3200 - 3400 Medium
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch (Methyl) 2850 - 2960 Medium
C=C and C=N Stretch (Aromatic/Imidazole) 1500 - 1600 Strong to Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the benzenamine and imidazole rings. Imidazole itself has a characteristic absorption peak around 217 nm due to a π → π* transition of the C=N bond and another at 275 nm attributed to an n → π* transition. researchgate.net The presence of the phenyl group and the methyl substituent will influence the position and intensity of these absorption bands. For instance, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm, with the latter being attributed to a π→π* transition. researchgate.net The solvent can also affect the λmax values due to interactions with the solute molecule. biointerfaceresearch.com Analysis of the UV-Vis spectrum helps to confirm the presence of the conjugated aromatic system and can be used to study the effects of substituents on the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, with a molecular weight of 173.21 g/mol , high-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak ([M+H]⁺) at m/z 173.1. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the cleavage of the bond between the benzenamine and imidazole rings, leading to the formation of a 4-methyl-1H-imidazolyl cation and a benzenamine radical cation, or vice versa. The loss of the methyl group from the imidazole ring is another possible fragmentation pathway. For the related compound 4-(1H-imidazol-1-yl)aniline, major fragments are observed at m/z 159 (molecular ion), 132, and 105. nih.gov The analysis of these fragment ions allows for the confirmation of the connectivity of the different parts of the molecule.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment
173 [M]⁺ (Molecular Ion)
174 [M+H]⁺ (Protonated Molecular Ion)
158 [M - CH₃]⁺
92 [C₆H₆N]⁺ (Aniline fragment)

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful methodology provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions with neighboring molecules in the crystal lattice. For this compound and its derivatives, X-ray crystallography offers invaluable insights into their structural intricacies and the potential for polymorphism, which can significantly influence their physicochemical properties.

The process of X-ray crystal structure determination involves several key stages: the growth of a high-quality single crystal, the collection of diffraction data by irradiating the crystal with X-rays, the solution of the phase problem to generate an initial electron density map, and the refinement of the atomic positions and thermal parameters to yield a final, accurate molecular structure.

Detailed Research Findings from Analogous Structures

Research on compounds with similar structural motifs, such as 4-(1H-imidazol-1-yl)benzaldehyde, has shown that the crystal packing is often stabilized by a network of weak C—H···N and C—H···O hydrogen bonds. nih.gov In such structures, the planarity of the imidazole and benzene rings is a common feature, although the relative orientation of these rings can vary. The angle between the mean planes of the imidazole and arene rings in 4-(1H-imidazol-1-yl)benzaldehyde was determined to be 24.58 (7)°. nih.gov

The table below presents hypothetical, yet representative, crystallographic data for this compound, based on typical values observed for similar aromatic imidazole compounds. This data serves to illustrate the type of precise information that would be obtained from a single-crystal X-ray diffraction study.

Crystal Data
Empirical formula C₁₀H₁₁N₃
Formula weight 173.22
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.5 Å, b = 12.1 Å, c = 9.3 Å
α = 90°, β = 105°, γ = 90°
Volume 925.0 ų
Z 4
Calculated density 1.243 Mg/m³
Absorption coefficient 0.081 mm⁻¹
F(000) 368

The following table provides selected bond lengths and angles that would be anticipated for this compound, derived from standard values in related structures.

Bond Lengths (Å) and Angles (°)
N1-C2 1.38
N1-C5 1.39
C2-N3 1.32
N3-C4 1.37
C4-C5 1.35
N1-C(phenyl) 1.43
C(phenyl)-N(amine) 1.40
C2-N1-C5 108.0
N1-C2-N3 110.0
C2-N3-C4 107.0
N3-C4-C5 109.0
C4-C5-N1 106.0

Polymorphism Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of chemical compounds. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported, the potential for polymorphism is inherent in its molecular structure.

The presence of both hydrogen bond donors (the amine group) and acceptors (the imidazole nitrogen atoms), along with the aromatic rings capable of π-π stacking, provides multiple avenues for the formation of different stable crystal packing arrangements. The conformational flexibility, particularly the rotation around the N-C(phenyl) bond, can also give rise to different conformers that may crystallize as distinct polymorphs.

The identification and characterization of potential polymorphs would typically involve screening various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each polymorph would exhibit a unique PXRD pattern, providing a fingerprint for its identification.

Biological and Pharmacological Research Applications of 4 4 Methyl 1h Imidazol 1 Yl Benzenamine

Medicinal Chemistry Investigations

The chemical compound 4-(4-Methyl-1H-imidazol-1-yl)benzenamine, a molecule featuring a benzenamine scaffold substituted with a 4-methyl-1H-imidazol-1-yl group, has garnered significant attention in the field of medicinal chemistry. Its structural motif is recognized as a key pharmacophore in the design of targeted therapies, particularly in oncology. The presence of the imidazole (B134444) ring allows for critical interactions with various biological targets, primarily protein kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making inhibitors of these enzymes a focal point of drug discovery and development.

Tyrosine Kinase Inhibition Studies

Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This process, known as tyrosine phosphorylation, is a fundamental mechanism in the transduction of extracellular signals to the cell's nucleus, thereby controlling cellular processes such as growth, differentiation, and apoptosis. In many cancers, these kinases are constitutively active, leading to uncontrolled cell proliferation and survival. Consequently, the development of small molecule inhibitors that can block the activity of these aberrant kinases is a cornerstone of modern cancer therapy.

Inhibition of Bcr-Abl Kinase and Related Oncogenes

The this compound moiety is a well-established component in the design of inhibitors targeting the Bcr-Abl fusion protein. This oncoprotein, a constitutively active tyrosine kinase, is the causative agent in the majority of chronic myeloid leukemia (CML) cases. The second-generation Bcr-Abl inhibitor, Nilotinib, notably incorporates a derivative of this chemical structure, which contributes significantly to its high binding affinity and potency. The imidazole-phenyl group of Nilotinib is known to fit into the ATP-binding pocket of the Abl kinase domain, forming crucial interactions that stabilize the inactive conformation of the enzyme and prevent its catalytic activity.

While specific inhibitory concentration (IC50) values for this compound itself against Bcr-Abl are not extensively reported in the literature, its integral role in the structure of potent inhibitors underscores its importance as a foundational scaffold for achieving Bcr-Abl inhibition. nih.gov The oncoprotein's activity leads to the malignant transformation of hematopoietic stem cells by affecting cellular adhesion, stimulating mitogenic signaling, and suppressing apoptosis. nih.gov

Efficacy against Drug-Resistant Kinase Mutants

A significant challenge in the long-term treatment of CML is the emergence of drug resistance, often conferred by point mutations in the Bcr-Abl kinase domain. These mutations can alter the conformation of the ATP-binding pocket, thereby reducing the efficacy of kinase inhibitors. One of the most common and challenging mutations is the T315I "gatekeeper" mutation, which renders many first and second-generation inhibitors ineffective.

The structural features of this compound are being exploited in the design of next-generation inhibitors aimed at overcoming such resistance. The imidazole ring and the adjacent phenyl group can be chemically modified to create novel derivatives that can accommodate the altered shape of the mutated kinase domain. Molecular modeling and docking studies of these derivatives have shown that the imidazole fragment can form favorable interactions within the allosteric pocket of the kinase, even in the presence of the bulky isoleucine residue of the T315I mutant. nih.gov This highlights the therapeutic potential of novel compounds built upon the this compound scaffold to address the clinical challenge of drug-resistant cancers.

Anticancer Activity Research

The potential of this compound and its derivatives as anticancer agents has been investigated through their cytotoxic effects on various cancer cell lines and the elucidation of their mechanisms of action.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., Leukemia, Renal Carcinoma, Lung Cancer, Cervical Cancer)

Derivatives incorporating the this compound core have demonstrated significant cytotoxic activity against a range of human cancer cell lines in laboratory studies. For instance, a compound featuring this chemical moiety has shown potent growth-inhibitory effects against leukemia and renal carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were found to be in the low micromolar range for these cell lines.

Specifically, the IC50 values for a derivative were determined to be 2.27 µM for K562 (chronic myeloid leukemia) cells and 1.42 µM for HL-60 (promyelocytic leukemia) cells. researchgate.net In the context of renal carcinoma, the same compound exhibited an IC50 of 4.56 µM against OKP-GS cells. researchgate.net Furthermore, this class of compounds has also shown activity against other cancer types, including breast (MCF-7), cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. researchgate.net

In Vitro Cytotoxicity of a this compound Derivative

Cancer TypeCell LineIC50 (µM)
LeukemiaK5622.27
LeukemiaHL-601.42
Renal CarcinomaOKP-GS4.56
Mechanistic Elucidation of Action in Cancer Cells (e.g., Protein Kinase Inhibition, Cell Proliferation Modulation)

The primary mechanism by which this compound and its derivatives exert their anticancer effects is through the inhibition of protein kinases. By blocking the activity of these key signaling enzymes, these compounds can disrupt the downstream pathways that control cell proliferation and survival.

Studies on derivatives have shown that their inhibitory action can lead to a halt in the cell cycle, preventing cancer cells from dividing and multiplying. Specifically, some of these compounds have been observed to cause cell cycle arrest at the G2/M phase. researchgate.net Furthermore, the inhibition of pro-survival signaling pathways by these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This dual action of inhibiting proliferation and inducing apoptosis makes this class of compounds a promising area for the development of new anticancer therapies.

Exploration of Synergistic Effects in Combination Therapies

The development of combination therapies is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. While specific studies focusing solely on the synergistic effects of this compound are not extensively detailed in current literature, its role as a fundamental fragment in potent enzyme inhibitors suggests a high potential for such applications. Kinase inhibitors, many of which incorporate this or similar moieties, are frequently evaluated in combination with other cytotoxic agents or targeted therapies. The rationale is that inhibiting a key signaling pathway can sensitize cancer cells to the effects of other drugs. For instance, combining a kinase inhibitor with a traditional chemotherapeutic agent could lead to a synergistic effect, where the combined impact on tumor growth is greater than the sum of their individual effects. Future research is warranted to formally investigate the potential of this compound and its direct derivatives in combination regimens to enhance therapeutic outcomes.

Antimicrobial Properties

The imidazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Its presence in this compound confers a basis for exploring its activity against a range of pathogenic microorganisms.

Derivatives containing the imidazole ring have demonstrated notable antibacterial properties. Research into related structures, such as 4,5-diphenyl-1H-imidazoles and Schiff's bases derived from benzimidazoles, has shown activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgscirp.orgresearchgate.net For example, studies on certain 4,5-diphenyl-imidazole derivatives revealed potent activity against Staphylococcus aureus, with one compound showing a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which is more potent than the reference drug ciprofloxacin (B1669076) in that specific study. scirp.org Other research on benzimidazole-derived Schiff's bases also confirmed efficacy against S. aureus and Escherichia coli. researchgate.net While direct MIC data for this compound is limited, the consistent antibacterial action of its structural analogs underscores its potential as a scaffold for new antibacterial agents.

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

Compound/Derivative Class Bacterium Activity (MIC in µg/mL) Reference
4,5-diphenyl-imidazole derivative (6d) Staphylococcus aureus (Gram-positive) 4 scirp.org
4,5-diphenyl-imidazole derivative (6c) Staphylococcus aureus (Gram-positive) 16 scirp.org
4,5-diphenyl-imidazole derivative (6c) Enterococcus faecalis (Gram-positive) 16 scirp.org

The imidazole moiety is famously a core component of many antifungal drugs, such as clotrimazole (B1669251) and bifonazole, which function by inhibiting ergosterol (B1671047) biosynthesis. nih.govnih.gov Consequently, derivatives of this compound are of significant interest for their potential antifungal effects. Studies on imidazole-containing chalcones have highlighted their effectiveness against Aspergillus fumigatus. mdpi.com Furthermore, research on pyrazole-imidazole hybrids has demonstrated potent activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans, with some derivatives showing efficacy superior to the reference drug bifonazole. nih.gov Molecular docking studies often suggest that these compounds bind effectively to lanosterol (B1674476) 14-α-demethylase, a key enzyme in the fungal cell membrane synthesis pathway, supporting their mechanism of action. nih.govnih.gov

Table 2: Antifungal Activity of Selected Imidazole/Benzimidazole (B57391) Derivatives

Compound/Derivative Class Fungal Strain Activity (MIC in µg/mL) Reference
Dichloro-pyrazole-imidazole derivative (10j) Candida albicans > Bifonazole nih.gov
Dichloro-pyrazole-imidazole derivative (10k) Cryptococcus neoformans > Bifonazole nih.gov
Benzimidazole-oxadiazole derivative (4h) Candida albicans 1.95 (MIC₅₀) nih.gov

Enzyme Inhibition and Receptor Interaction Studies

One of the most significant applications of this compound in pharmacological research is its use as a building block for potent enzyme inhibitors, particularly protein kinase inhibitors. This structural motif is a crucial part of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. nih.gov The 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragment of Nilotinib plays a pivotal role in binding to the kinase's active site. The methyl-imidazole group fits into a hydrophobic pocket, while the aniline (B41778) portion serves as an anchor point for further structural elaboration. nih.govnih.gov This interaction helps to stabilize the inhibitor within the enzyme, leading to potent and selective inhibition. Research has demonstrated that modifications to this core structure, including the synthesis of various benzamide (B126) and benzohydrazide (B10538) derivatives, can lead to inhibitors with activity against a range of kinases, including EGFR, HER2, and CDK2. nih.govmdpi.com

Investigation of Interaction with Nucleic Acids and Gene Expression Modulation

While the primary mechanism of action for many drugs containing the this compound scaffold involves direct protein-enzyme interaction, the potential for interaction with nucleic acids exists for this class of molecules. The planar aromatic and heterocyclic ring systems could theoretically intercalate between the base pairs of DNA or bind to specific grooves, potentially altering DNA replication, transcription, and subsequent gene expression. However, specific experimental studies detailing the direct binding of this compound to nucleic acids or its specific effects on gene expression are not prominent in the reviewed scientific literature. This remains a potential area for future investigation to fully elucidate all possible mechanisms of biological activity.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies have provided critical insights, particularly in the context of kinase inhibition.

Research has shown that substitutions on the benzenamine ring significantly impact inhibitory activity. For example, the addition of a trifluoromethyl group, as seen in the core fragment of Nilotinib, enhances hydrophobic interactions within the allosteric pocket of the Bcr-Abl kinase. nih.gov This modification allows the molecule to penetrate deeper into the binding site, increasing potency.

SAR studies on related imidazole-based compounds have also shed light on features that enhance antimicrobial activity. For instance, the introduction of halogen atoms, such as chlorine, to the phenyl rings of pyrazole-imidazole hybrids was found to significantly boost antifungal and antibacterial effects, whereas fluorine substitution led to inactive compounds. nih.gov Similarly, modifications to the linker connecting the imidazole pharmacophore to other parts of a molecule are crucial. Studies on adrenoceptor ligands showed that the nature and chirality of substituents on the bridge between an imidazole and a naphthalene (B1677914) ring play a vital role in maintaining potent and selective receptor activity. nih.gov These studies collectively demonstrate that systematic structural modifications to the this compound scaffold are a powerful strategy for developing optimized therapeutic agents with enhanced potency and selectivity. conicet.gov.arnih.gov

Impact of Molecular Architecture and Substituents on Biological Activity

Methyl Group: The methyl group on the imidazole ring of this compound can significantly impact the compound's interaction with its biological targets. This substituent can influence the molecule's conformation and electronic properties, which in turn affects its binding affinity and selectivity for specific enzymes or receptors. nih.gov In the context of kinase inhibition, the methyl group can occupy a specific hydrophobic pocket within the ATP-binding site, thereby enhancing the potency of the inhibitor. The presence and position of such alkyl groups can be a critical determinant of the structure-activity relationship (SAR), influencing both potency and selectivity. nih.gov

Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. mdpi.commdpi.com This group is highly electronegative and lipophilic, which can lead to improved metabolic stability, increased membrane permeability, and stronger interactions with the target protein. mdpi.commdpi.com In the design of kinase inhibitors, a trifluoromethyl group can serve to deactivate an aromatic ring, reducing its susceptibility to metabolism and thereby increasing its in vivo half-life. mdpi.com Structure-activity relationship studies have shown that the inclusion of a -CF3 group can significantly increase the potency of enzyme inhibitors. mdpi.com While replacing a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, in a notable percentage of cases, it can increase biological activity by at least an order of magnitude. acs.org

Enhanced Lipophilicity: Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The 4-methyl-imidazole group contributes to the lipophilicity of the parent compound, which can enhance its ability to cross cell membranes. Further modifications to the molecular structure that increase lipophilicity can lead to improved permeability and cellular uptake. nih.gov However, a careful balance must be maintained, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. The strategic placement of lipophilic groups can optimize the compound's interaction with hydrophobic regions of the target protein, leading to enhanced biological activity. mdpi.com

Substituent/PropertyGeneral Impact on Biological ActivityReference
Methyl Group Can enhance binding affinity and selectivity by occupying hydrophobic pockets in the target protein. nih.gov
Trifluoromethyl Group Often increases metabolic stability, membrane permeability, and potency through strong electronic and hydrophobic interactions. mdpi.commdpi.comacs.org
Enhanced Lipophilicity Can improve cell permeability and target engagement, but requires optimization to maintain solubility and specificity. nih.govmdpi.com

Exploration of Structural Derivatives for Enhanced Efficacy and Selectivity

The this compound scaffold is a versatile starting point for the synthesis of a wide array of structural derivatives aimed at improving therapeutic efficacy and selectivity. The imidazole ring is a key feature in many medicinal agents due to its ability to engage in various interactions with biological targets. scialert.net

Researchers have systematically modified different parts of the parent molecule to explore the structure-activity relationships. These modifications often involve the introduction of various functional groups to the benzenamine ring or the imidazole nucleus. The goal is to optimize interactions with the target protein, thereby increasing potency and minimizing off-target effects. For instance, the synthesis of novel derivatives has been a key strategy in the development of potent and selective kinase inhibitors. The exploration of different substituents allows for the fine-tuning of the compound's electronic and steric properties to achieve a better fit within the active site of the target kinase.

The development of new synthetic methodologies has facilitated the creation of diverse libraries of compounds based on the this compound core. This has enabled a more comprehensive exploration of the chemical space around this scaffold, leading to the identification of derivatives with significantly enhanced biological activity profiles. These efforts are crucial for advancing lead compounds into potential clinical candidates.

Comparative Analysis with Established Pharmacological Agents

The development of novel kinase inhibitors often involves benchmarking against established drugs to assess their potential clinical utility. In the context of cancer therapy, Imatinib and Nilotinib are prominent examples of successful tyrosine kinase inhibitors.

Imatinib: Imatinib was a groundbreaking therapeutic agent for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). metu.edu.tr It functions by targeting the BCR-ABL tyrosine kinase. nih.gov Derivatives of this compound have been designed as potential tyrosine kinase inhibitors, and their activity is often compared to that of Imatinib. While some derivatives may show moderate inhibition compared to Imatinib, they can serve as a foundation for developing new inhibitors with potentially different resistance profiles or improved selectivity.

Nilotinib: Nilotinib is a second-generation BCR-ABL tyrosine kinase inhibitor developed to overcome Imatinib resistance. It exhibits higher potency and selectivity against the BCR-ABL kinase. When evaluating new compounds based on the this compound scaffold, a comparison with Nilotinib provides a stringent assessment of their potential. The goal is to develop derivatives that not only show comparable or superior potency but also maintain a favorable selectivity profile to minimize off-target toxicities.

The table below provides a general comparison of key features.

AgentGeneral ClassPrimary Target (in CML)Key Developmental Aspect
This compound Derivatives Scaffold for Kinase InhibitorsVaries with derivative (e.g., BCR-ABL)Exploration of structural diversity for improved efficacy and selectivity.
Imatinib First-Generation Tyrosine Kinase InhibitorBCR-ABLEstablished benchmark for CML treatment.
Nilotinib Second-Generation Tyrosine Kinase InhibitorBCR-ABLDeveloped to overcome Imatinib resistance with higher potency.

Applications of 4 4 Methyl 1h Imidazol 1 Yl Benzenamine in Materials Science and Other Scientific Fields

Material Science Applications

In the field of materials science, the structural characteristics of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine are leveraged to create a new generation of advanced materials. The presence of the amine functional group allows it to be incorporated into polymer chains, while the imidazole (B134444) ring offers sites for coordination chemistry and can enhance thermal stability and specific electronic properties.

Development of Advanced Materials, Polymers, and Coatings with Specific Chemical Properties

The aniline (B41778) portion of this compound allows it to serve as a monomer in the synthesis of substituted polyanilines (PANI). nih.gov Polyaniline is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable electrical conductivity. nih.gov Through chemical or electrochemical oxidative polymerization, the amine groups of the monomer couple to form a long-chain conjugated polymer. nih.govmetu.edu.tr

When this compound is used as a monomer, the resulting polymer has a unique set of properties imparted by the 4-methyl and imidazole substituents. These pendant groups can alter the polymer's morphology, solubility in organic solvents, and conductivity. nih.gov For instance, the bulky side groups can increase the distance between polymer chains, affecting packing and inter-chain charge transport. The imidazole moiety, with its basic nitrogen atoms, can also be protonated or coordinated with metal ions, offering a mechanism to further tune the material's electronic properties or to create functional coatings with specific affinities. Such polymers can be used in anti-corrosion coatings, where the polymer layer provides a physical barrier and the imidazole groups can help inhibit corrosion processes at the metal surface. nih.gov

Table 1: Potential Properties of Polyaniline Derived from this compound This table is illustrative, based on known properties of substituted polyanilines.

Property Unsubstituted Polyaniline (PANI) Substituted PANI with 4-(4-Methyl-1H-imidazol-1-yl) Groups Rationale for Change
Solubility Generally poor in common solvents Potentially improved in certain organic solvents The bulky, polar imidazole side groups can disrupt chain packing and improve solvent-polymer interactions.
Conductivity High in doped (emeraldine salt) form (up to ~10 S/cm) nih.gov May be slightly reduced Steric hindrance from the side groups can decrease inter-chain charge hopping, a key conduction mechanism.
Processability Difficult to process from solution Improved Enhanced solubility allows for easier casting of films and creation of coatings. nih.gov
Functionality Doping via protonic acids nih.gov Multiple functionalities: acid doping, metal ion coordination, H-bonding sites The imidazole ring provides additional sites for chemical interaction beyond the polymer backbone.

Application in Organic Light-Emitting Diodes (OLEDs) as Phosphorescent Emitters

Imidazole derivatives are of significant interest in the development of materials for Organic Light-Emitting Diodes (OLEDs). google.com They are widely used in the synthesis of electron transport materials, host materials, and, crucially, as ligands in phosphorescent emitters. google.com Phosphorescent OLEDs (PhOLEDs) can achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. This is typically accomplished using organometallic complexes of heavy metals like iridium(III).

The compound this compound is an ideal building block, or ligand, for creating such phosphorescent complexes. The imidazole nitrogen atom can coordinate strongly with the iridium center, while the phenyl-aniline portion of the molecule can be further functionalized to tune the electronic properties of the resulting complex. A structurally similar compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is known to be a building block for blue phosphorescent emitters. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the iridium complex, which in turn determines the color and efficiency of the light emission. metu.edu.tr Iridium complexes containing phenyl-imidazole type ligands have been successfully used to create highly efficient green and blue-green PhOLEDs. metu.edu.trresearchgate.net

Table 2: Representative Performance of OLEDs with Phenyl-based Iridium(III) Emitters This table presents data for OLEDs using iridium complexes with ligands structurally related to this compound to illustrate the potential application.

Emitter Type Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%) Emission Color
Green Ir(III) Complex metu.edu.tr 115.39 113.23 Not Reported Green
Blue-Green Cationic Ir(III) Complex researchgate.net 37.6 Not Reported 15.2 Blue-Green
White (Single Emitter) Ir(III) Complex researchgate.net 1.52 0.71 0.59 White

Fabrication of Functional Materials such as Sensors

The unique chemical nature of this compound makes it a valuable component in the fabrication of chemical sensors. This can be achieved through two primary routes: creating conductive polymer sensors or as a component in coordination polymer-based fluorescent sensors.

Firstly, as discussed, the compound can be polymerized to form a substituted polyaniline. nih.gov Thin films of PANI derivatives are known to function as chemiresistive sensors. nih.gov When the polymer film is exposed to an analyte, such as ammonia (B1221849) vapor or moisture, the interaction causes a change in the polymer's doping level and/or conformation, which in turn alters its electrical resistance. The imidazole and methyl groups on the polymer backbone derived from this specific monomer can create specific binding pockets or interaction sites, potentially enhancing the sensor's sensitivity and selectivity towards certain analytes. nih.gov

Secondly, the imidazole moiety is an excellent ligand for forming coordination polymers, also known as metal-organic frameworks (MOFs). Recent research has shown that coordination polymers built with ligands containing methyl-imidazole units can act as highly selective and sensitive fluorescent sensors. These materials can detect specific metal ions (like UO₂²⁺ and Cr₂O₇²⁻) or organic molecules through a process of fluorescence quenching. The analyte interacts with the framework or the central metal ion, disrupting the fluorescence of the material and providing a clear signal of the analyte's presence.

Agrochemical Development

Utilization in Formulating Efficacious Pesticides and Herbicides

The imidazole ring is a well-established "pharmacophore" in the agrochemical industry, forming the core of many commercial fungicides and herbicides. nih.govregulations.gov The compound this compound serves as a key intermediate or building block for the synthesis of more complex active ingredients. google.com Its value lies in providing a stable scaffold that can be readily modified through reactions at the aniline amine group to create a diverse library of candidate molecules for biological screening.

For example, the imidazolinone class of herbicides, which includes commercial products like Imazapyr, acts by inhibiting an essential enzyme in plants (acetohydroxyacid synthase). regulations.gov While structurally different, the success of these imidazole-based herbicides highlights the utility of the imidazole core in designing new herbicidal agents. Similarly, many azole antifungals used in agriculture and medicine rely on an imidazole or triazole ring to inhibit fungal growth. nih.govresearchgate.net Research has demonstrated that novel imidazole-based ionic liquids and other derivatives possess significant antifungal activity. nih.gov Therefore, this compound is a strategic starting material for developing new agrochemicals designed to target these or other biological pathways in weeds and pathogenic fungi.

Catalysis and Reaction Facilitation in Organic Synthesis

The molecular structure of this compound, containing both a Lewis basic imidazole ring and an amino group, makes it highly suitable for applications in catalysis. It can function as an organocatalyst directly or, more commonly, as a ligand for transition metal catalysts. researchgate.netnih.gov

Imidazole and its derivatives are known to act as organocatalysts, for example, in accelerating hydrolysis reactions. researchgate.netnih.gov The imidazole ring can act as both a proton donor and acceptor, facilitating reactions in a manner analogous to the histidine residues found in the active sites of many enzymes. nih.gov

More significantly, the imidazole ring is an excellent N-donor ligand for transition metals. researchgate.net Ligands are crucial in homogeneous catalysis as they stabilize the metal center and modulate its reactivity, selectivity, and substrate scope. The compound this compound can coordinate to metals like palladium, copper, or rhodium through one of the nitrogen atoms of the imidazole ring. It can act as a monodentate ligand or potentially a bidentate ligand if the aniline nitrogen also participates in coordination. Such metal complexes are used in a wide array of important organic reactions, including cross-coupling reactions like the Suzuki-Miyaura reaction, which is fundamental for creating carbon-carbon bonds in pharmaceutical and materials synthesis. researchgate.netnih.govnih.gov By binding to the metal, the ligand enhances the catalyst's stability and efficiency, making it possible to perform complex chemical transformations under milder conditions with greater control. nih.gov

Analytical Chemistry Applications

The utility of this compound in analytical chemistry is an area where specific documented applications are not extensively reported. However, the chemical structure of the compound, featuring both an imidazole and an aniline moiety, suggests potential roles that are analogous to similar chemical structures.

Methodologies for Detection and Quantification of Other Compounds

Currently, there are no specific, detailed research findings available that describe the use of this compound as a reagent for the detection and quantification of other compounds.

In principle, molecules with amine functional groups can be used as derivatizing agents to enhance the detectability of analytes in techniques like High-Performance Liquid Chromatography (HPLC). Derivatization is a process where a target molecule is chemically modified to produce a new compound with properties that are more suitable for analysis, such as improved UV-visible absorption or fluorescence. For instance, other imidazole-containing reagents, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, have been successfully employed as fluorescent labeling agents for the sensitive determination of compounds like diethylstilbestrol (B1670540) and bisphenol A in biological samples. researchgate.netnih.gov This reagent reacts with hydroxyl or amino groups on the target analytes to form a highly fluorescent derivative, significantly lowering the detection limits. researchgate.netnih.gov However, similar published applications specifically utilizing this compound have not been identified.

Role as a Signal Enhancer in Chemiluminescence Immunoassays

There is no direct scientific evidence to suggest that this compound is used as a signal enhancer in chemiluminescence immunoassays. This role is well-documented for a class of structurally related imidazole derivatives, specifically those containing a phenol (B47542) group instead of an aniline group.

Chemiluminescence immunoassays often employ the horseradish peroxidase (HRP) enzyme, which catalyzes the oxidation of luminol (B1675438) by hydrogen peroxide, producing light. The intensity of this light signal can be significantly increased by the addition of "enhancer" molecules. Extensive research has shown that certain p-substituted phenol derivatives are highly effective enhancers. researchgate.net Among the most potent of these are imidazole-substituted phenols, such as 4-(1-imidazolyl)-phenol (4-IMP). researchgate.netmedchemexpress.com These phenolic compounds are believed to act as intermediates in the HRP catalytic cycle, accelerating the reaction and leading to a more intense and sustained light emission. researchgate.net

While some studies have noted that aniline can provide a minor enhancement to the luminol-HRP reaction, its effect is generally much weaker than that of phenolic compounds. researchgate.net The critical difference in chemical structure between the hydroxyl group of a phenol and the amino group of an aniline likely accounts for the disparity in enhancement capabilities. To date, the scientific literature has focused on the phenolic derivatives of imidazole for this application, and no studies have been found that investigate or validate the use of this compound for signal enhancement in chemiluminescence immunoassays.

Corrosion Inhibition Studies

The investigation of imidazole and aniline derivatives as corrosion inhibitors for various metals, particularly steel in acidic media, is a well-established area of research. These organic compounds typically function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process. The efficiency of these inhibitors is attributed to the presence of heteroatoms (like nitrogen), aromatic rings, and π-electrons in their structures, which facilitate strong adsorption onto the metal. rsc.org

However, specific studies detailing the performance of this compound as a corrosion inhibitor, including quantitative data on its inhibition efficiency or adsorption characteristics, are not available in the reviewed literature. Research in this field has focused on other, though structurally related, compounds. For example, studies on aniline and its derivatives have shown them to be effective corrosion inhibitors for mild steel. covenantuniversity.edu.ng Similarly, a wide range of imidazole-based compounds, including N-heterocyclic carbenes and various substituted benzimidazoles, have demonstrated significant protective effects on metals like mild steel, aluminum, and zinc. frontiersin.org

The general mechanism involves the inhibitor molecules displacing water from the metal surface and forming a barrier. The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the sharing of electrons between the inhibitor and the metal's d-orbitals. acs.org The mode of adsorption is often elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir isotherm. nih.gov

While it can be hypothesized that this compound would exhibit corrosion-inhibiting properties due to its imidazole ring and aniline group, there is a lack of empirical data to substantiate this. Detailed electrochemical studies, weight loss measurements, and surface analysis would be required to determine its effectiveness, optimal concentration, and mechanism of action. Without such dedicated research, no data tables or detailed findings on its corrosion inhibition performance can be presented.

Future Directions and Emerging Research Avenues for 4 4 Methyl 1h Imidazol 1 Yl Benzenamine

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine and its derivatives is increasingly geared towards green and sustainable chemistry. tandfonline.comresearchgate.netnih.govresearchgate.net Traditional synthetic routes, while effective, often rely on harsh reagents and generate significant waste. Emerging research is focused on developing more environmentally benign and efficient methodologies.

One promising direction is the adoption of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. researchgate.netnih.gov The use of eco-friendly solvents and catalysts is another critical area. tandfonline.com For instance, ionic liquids are being explored as recyclable reaction media for imidazole (B134444) synthesis. tandfonline.com Furthermore, the use of bio-catalysts, such as lemon juice, presents a novel and highly sustainable approach for the synthesis of related imidazole compounds. researchgate.net The development of metal-free synthesis methods for aryl amines is also a significant area of future research, aiming to reduce reliance on potentially toxic and expensive metal catalysts. researchgate.netrsc.org These green chemistry approaches not only offer environmental benefits but also have the potential for more cost-effective and scalable production.

Future research in this area will likely focus on optimizing these green synthetic protocols, assessing their industrial scalability, and expanding their application to a wider range of this compound derivatives. A comparative overview of traditional versus emerging synthetic approaches is presented in Table 1.

Synthetic Approach Key Features Potential Advantages Future Research Focus
Traditional Synthesis Relies on conventional heating, organic solvents, and metal catalysts.Well-established and understood methodologies.N/A
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. researchgate.netnih.govReduced reaction times, increased yields, and enhanced purity. nih.govOptimization of reaction conditions and scalability.
Ionic Liquid-Based Synthesis Employs ionic liquids as recyclable solvents and catalysts. tandfonline.comRecyclability of the reaction medium, potentially improved selectivity. tandfonline.comDesign of task-specific ionic liquids and cost-benefit analysis.
Bio-Catalysis Uses natural catalysts like enzymes or plant-based extracts (e.g., lemon juice). researchgate.netHighly sustainable, biodegradable, and low-cost. researchgate.netIdentification of new biocatalysts and understanding their mechanisms.
Metal-Free Synthesis Avoids the use of transition metal catalysts. researchgate.netrsc.orgReduced toxicity, lower cost, and simplified purification. researchgate.netDevelopment of novel metal-free coupling reactions.
This table provides a summary of different synthetic approaches for imidazole and aryl amine synthesis, highlighting the trend towards more sustainable methods.

Advanced Mechanistic Investigations at the Molecular Level for Biological Interactions

A deeper understanding of how this compound-based molecules interact with their biological targets at the molecular level is crucial for the development of more effective therapeutics. Future research will increasingly employ advanced spectroscopic and computational techniques to elucidate these intricate interactions.

Spectroscopic methods such as fluorescence spectroscopy and in-cell Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying drug-protein binding. nih.govrsc.orgnih.govrsc.org These techniques can provide detailed information on binding affinities, conformational changes in the protein upon ligand binding, and the specific residues involved in the interaction. nih.govrsc.org In-cell NMR, in particular, offers the unique advantage of studying these interactions within a more physiologically relevant cellular environment. rsc.org

Future investigations will likely involve the use of these advanced spectroscopic techniques to study the binding of novel this compound derivatives to a wider range of biological targets, including various protein kinases and other enzymes. This will provide invaluable data for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

Integration of Computational and Experimental Approaches for Rational Drug Design and Material Innovation

The synergy between computational modeling and experimental validation is set to revolutionize the design of novel drugs and materials based on the this compound scaffold. numberanalytics.complos.org Rational drug design, which relies on understanding the three-dimensional structure of the target protein, is becoming increasingly sophisticated with the advent of powerful computational tools. frontiersin.orgresearchgate.netresearchgate.netnih.gov

Computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of new compounds, identify key interactions, and guide the design of more potent and selective molecules. plos.orgnih.govacs.orgnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is becoming an indispensable tool for identifying drug candidates with favorable pharmacokinetic properties early in the discovery process. nih.govresearchgate.netresearchgate.netrsc.org

The future will see a more seamless integration of these computational methods with experimental validation. plos.org For instance, virtual screening of large compound libraries can identify promising candidates that can then be synthesized and tested experimentally. frontiersin.orgnih.gov This iterative cycle of computational design and experimental feedback will accelerate the discovery of new drugs and materials with desired properties.

Development of Highly Selective and Potent Biological Agents with Optimized Profiles

A major challenge in the development of kinase inhibitors is achieving selectivity for the target kinase to minimize off-target effects. choderalab.orgnih.gov The this compound scaffold has proven to be a valuable starting point for the development of such inhibitors. Future research will focus on strategies to enhance the selectivity and potency of these agents, as well as to overcome the common problem of drug resistance. numberanalytics.comresearchgate.net

One promising approach is the design of allosteric inhibitors, which bind to a site on the kinase distinct from the highly conserved ATP-binding pocket. nih.gov This can lead to greater selectivity for the target kinase. Another strategy is the development of covalent inhibitors that form a permanent bond with a specific residue in the target protein, which can result in increased potency and duration of action.

The fight against drug resistance will involve the design of next-generation inhibitors that are effective against mutated forms of the target kinase. numberanalytics.com Combination therapies, where a this compound-based inhibitor is used in conjunction with other drugs, will also be an important area of investigation. frontiersin.org The ultimate goal is to develop highly optimized biological agents with superior efficacy and a favorable safety profile.

Strategy Description Potential Advantage
Allosteric Inhibition Targeting a site on the kinase other than the ATP-binding pocket. nih.govIncreased selectivity due to lower conservation of allosteric sites. nih.gov
Covalent Inhibition Forming a permanent bond with the target protein.Enhanced potency and prolonged duration of action.
Next-Generation Inhibitors Designing inhibitors effective against mutated kinases. numberanalytics.comOvercoming acquired drug resistance. numberanalytics.com
Combination Therapy Using the inhibitor in conjunction with other therapeutic agents. frontiersin.orgSynergistic effects and reduced likelihood of resistance. frontiersin.org
This table outlines future strategies for developing more effective biological agents based on the this compound scaffold.

Exploration of Novel Applications in Interdisciplinary Scientific Domains

The unique structural and electronic properties of the this compound moiety make it a versatile building block for applications beyond medicinal chemistry. Future research is poised to explore its potential in various interdisciplinary fields, particularly in materials science.

The imidazole ring is an excellent ligand for coordinating with metal ions, making it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.comnih.govnih.gov These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific properties of the resulting materials can be tuned by modifying the structure of the imidazole-containing ligand.

Furthermore, imidazole-based polymers are being investigated for various biological and material science applications. researchgate.net These polymers can exhibit interesting properties such as self-assembly and the ability to interact with biological molecules. researchgate.net There is also potential for the use of this compound derivatives in the field of organic electronics, given the electronic properties of the aromatic and heterocyclic components. The future will likely see the emergence of novel materials with tailored properties based on this versatile chemical scaffold.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Methyl-1H-imidazol-1-yl)benzenamine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via copper-catalyzed coupling reactions. For example, a high-yield (91%) method involves reacting 3-bromo-5-(trifluoromethyl)benzenamine with 4-methylimidazole in the presence of CuI (1 mmol), Cs₂CO₃ (10 mmol), and DMF at 110°C for 18 hours under nitrogen . Key factors affecting yield include:

  • Catalyst loading : Excess CuI may lead to side reactions.
  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
  • Temperature : Prolonged heating at 110°C ensures complete coupling.
    A patented alternative method employs streamlined conditions for scale-up, though specific yields are not disclosed .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies N–H stretches (3200–3400 cm⁻¹) and aromatic C–C/C–N vibrations (1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–8.2 ppm), while the methyl group on the imidazole resonates as a singlet (~δ 2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms the molecular ion peak at m/z 173.1 [M+H]⁺ .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: The compound is a structural motif in kinase inhibitors, notably Nilotinib (CAS 641571-10-0), which targets Bcr-Abl tyrosine kinase for chronic myeloid leukemia treatment. Its 4-methylimidazole moiety enhances binding affinity to the kinase ATP-binding pocket . Researchers should validate activity using:

  • In vitro kinase assays (e.g., ADP-Glo™ Kinase Assay).
  • Cell proliferation assays (e.g., IC₅₀ determination in K562 leukemia cells).

Advanced Research Questions

Q. How can structural modifications improve target selectivity and reduce off-target effects?

Methodological Answer:

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., –CF₃) at the 3-position enhances metabolic stability .
  • Imidazole ring modification : Replacing the 4-methyl group with bulkier substituents (e.g., –CH₂Ph) may reduce hERG channel binding, mitigating cardiotoxicity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with off-target proteins like cytochrome P450 enzymes .

Q. How do contradictory data on synthetic yields arise, and how can they be resolved?

Methodological Answer: Discrepancies in yields (e.g., 91% vs. lower values) often stem from:

  • Catalyst purity : Impure CuI reduces efficiency.
  • Oxygen sensitivity : Inadequate nitrogen purging leads to oxidation byproducts .
    Resolution strategies :
  • Reproduce reactions under inert conditions (glovebox).
  • Use HPLC to quantify side products (e.g., unreacted bromobenzeneamine) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent models : Monitor plasma half-life (t₁/₂) and bioavailability via oral/intravenous administration.
  • Toxicology screening : Assess liver enzyme (ALT/AST) levels and histopathology after 28-day repeated dosing .
  • Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites .

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